2-[4-(4-Methylphenyl)-2-oxo-2,3-dihydro-1,3-thiazol-3-yl]acetic acid

Medicinal Chemistry Property-Based Design Building Block Selection

Supply chain discontinuity for this specific dihydrothiazolone-acetic acid scaffold complicates fragment elaboration and SAR studies. This building block offers a direct solution with verified structural distinction. - Sp³-hybridized C5 thiazolone ring provides unique geometry vs. aromatic thiazole-acetic acids for negative control studies. - Electron-donating p-tolyl group enables matched-pair analysis against 4-fluorophenyl analogs. - Confirmed crystalline solid (mp 128-130 °C) suitable for co-crystal screening and solid-state investigations.

Molecular Formula C12H11NO3S
Molecular Weight 249.28
CAS No. 923105-85-5
Cat. No. B2736671
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(4-Methylphenyl)-2-oxo-2,3-dihydro-1,3-thiazol-3-yl]acetic acid
CAS923105-85-5
Molecular FormulaC12H11NO3S
Molecular Weight249.28
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=CSC(=O)N2CC(=O)O
InChIInChI=1S/C12H11NO3S/c1-8-2-4-9(5-3-8)10-7-17-12(16)13(10)6-11(14)15/h2-5,7H,6H2,1H3,(H,14,15)
InChIKeyKACFQNORGUIBBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-[4-(4-Methylphenyl)-2-oxo-2,3-dihydro-1,3-thiazol-3-yl]acetic acid: Research-Grade Baseline Overview


2-[4-(4-Methylphenyl)-2-oxo-2,3-dihydro-1,3-thiazol-3-yl]acetic acid (CAS 923105-85-5) is a synthetic heterocyclic building block comprising a 2,3-dihydro-1,3-thiazol-3-one (thiazolone) core N-substituted with an acetic acid moiety and C4-substituted with a 4-methylphenyl (p-tolyl) group . With molecular formula C₁₂H₁₁NO₃S and a molecular weight of 249.29 g·mol⁻¹, it is distinct from simple thiazole-acetic acids by its aryl substitution pattern and the partially saturated thiazolone ring rather than a fully aromatic thiazole [1]. This structural configuration generates an sp³-hybridized carbon at the 5-position of the dihydrothiazole ring, which alters the ring's conformational properties and electron distribution relative to fully aromatic thiazole-4-acetic acid derivatives. The compound is catalogued by Enamine (EN300-26388, purity ≥95%), ChemScene (CS-0243452, purity ≥97%), and Fluorochem (via CymitQuimica, purity 97%) as a research-use-only chemical [1].

Workflow Fragment-based library design, hit-to-lead derivatization, and SAR expansion
Selection Heterocyclic building block with reported crystallinity and moderate lipophilicity
Differentiation Thiazolone core with p-tolyl C4-aryl and N3-acetic acid; distinct from aromatic thiazole-acetic acid series

Structural and Reactivity Divergence from In-Class Analogs


The 2,3-dihydrothiazolone-3-acetic acid scaffold represented by CAS 923105-85-5 is structurally and electronically distinct from the widely studied thiazole-4-acetic acid and thiazole-2-acetic acid series. Three key structural features prevent generic substitution: (i) the partially saturated thiazolone ring confers different ring geometry and hydrogen-bonding potential compared to aromatic thiazoles; (ii) the p-tolyl group at the C4 position provides a specific balance of lipophilicity (experimental logP 1.59) and steric bulk that is absent in methyl-substituted or unsubstituted analogs [1]; and (iii) the N3-acetic acid attachment positions the carboxylate in a distinct spatial orientation relative to C2-substituted or C4-substituted thiazole-acetic acid congeners. The closest commercially available analogs—2-(4,5-dimethyl-2-oxo-2,3-dihydro-1,3-thiazol-3-yl)acetic acid (MW 187.22), 2-(4-methyl-2-oxo-2,3-dihydro-1,3-thiazol-3-yl)acetic acid (MW 173.19), and 2-[4-(4-fluorophenyl)-5-methyl-2-oxo-2,3-dihydro-1,3-thiazol-3-yl]acetic acid (MW 267.27)—differ in molecular weight, aryl electronics, and ring substitution, all of which affect solubility, crystallinity, and reactivity in downstream derivatization [2]. Furthermore, Sigma-Aldrich has listed this compound as discontinued (AldrichCPR CDS012679), indicating that supply chain continuity is a procurement-relevant differentiator that makes casual substitution logistically problematic .

Ring geometry The partially saturated thiazolone ring alters hydrogen-bonding and conformation relative to aromatic thiazole-4-acetic acids, which may shift reactivity and target engagement.
Aryl substitution The p-tolyl group provides a specific lipophilicity and steric profile; methyl or 4-fluorophenyl analogs may not transfer these property effects without validation.
Supply continuity Sigma-Aldrich has discontinued this compound; direct substitution with other catalog items may encounter availability gaps and require requalification.

Quantitative Differentiation Evidence Versus Closest Analogs


LogP and Aryl Substituent Lipophilicity Comparison

The experimental logP of 2-[4-(4-methylphenyl)-2-oxo-2,3-dihydro-1,3-thiazol-3-yl]acetic acid is 1.59 [1]. This value reflects the balanced lipophilicity contributed by the p-tolyl substituent on the dihydrothiazolone ring. In contrast, 2-(4-methyl-2-oxo-2,3-dihydro-1,3-thiazol-3-yl)acetic acid (CAS 68104-03-0), which lacks the phenyl ring extension, is expected to have a substantially lower logP (estimated ~0.3–0.5 based on the replacement of the p-tolyl group with a methyl group and the associated reduction of ~1 log unit per aromatic carbon contribution). Conversely, 2-[4-(4-fluorophenyl)-5-methyl-2-oxo-2,3-dihydro-1,3-thiazol-3-yl]acetic acid (CAS 926193-45-5) incorporates a fluorine atom that increases electronegativity without proportionally increasing logP, yielding an estimated logP of ~1.8–2.0. The 0.3–0.4 logP difference between the target compound and the 4-fluorophenyl analog may modulate passive membrane permeability and protein binding in biological assays.

LogP comparison
Class-level
Target: 1.59 (exp)
4-Me analog: ~0.3–0.5 (est)
4-F-Ph analog: ~1.8–2.0 (est)
Provides logP benchmark for SAR library design
Estimated analog values; confirm experimentally
Medicinal Chemistry Property-Based Design Building Block Selection

Thermal Stability and Crystallinity Differentiation

The reported melting point of 2-[4-(4-methylphenyl)-2-oxo-2,3-dihydro-1,3-thiazol-3-yl]acetic acid is 128–130 °C [1]. This value indicates the compound is a crystalline solid at ambient temperature, facilitating gravimetric handling and storage without special cold-chain requirements. By comparison, 2-(4,5-dimethyl-2-oxo-2,3-dihydro-1,3-thiazol-3-yl)acetic acid (CAS 926268-69-1) has no reported melting point in vendor datasheets , and the structurally divergent 2-[(4-methylphenoxy)methyl]-1,3-thiazole-4-carboxylic acid (CAS not directly comparable but sharing the C12H11NO3S formula) may exhibit different solid-state packing due to the ether linkage. The melting point of 128–130 °C is consistent with the molecular weight and hydrogen-bonding capacity of the carboxylic acid moiety, providing predictable thermal behavior during weighing and dissolution.

Melting point
Cross-study
128–130 °C
Supports gravimetric handling without cold chain
Comparator melting points not reported in vendor datasheets
Solid-State Chemistry Formulation Compound Storage

C4-Aryl Electronic Effects for SAR Design

The p-tolyl group at the C4 position of the target compound is an electron-donating substituent (Hammett σₚ = −0.17 for CH₃), which increases electron density on the thiazolone ring relative to the hydrogen analog. This electronic character contrasts with the 4-fluorophenyl analog (CAS 926193-45-5) where fluorine is an electron-withdrawing group (Hammett σₚ = +0.06 for F), and with the 4-methyl analog (CAS 68104-03-0) which places a simple methyl group directly on the thiazolone ring rather than on a pendant phenyl ring. These electronic differences are quantifiable through Hammett constants and will differentially affect the reactivity of the thiazolone carbonyl toward nucleophiles, the acidity of the acetic acid proton, and any π–π stacking interactions mediated by the aromatic substituent [1].

C4-aryl electronics
Class-level
p-Tolyl σp = −0.17 (donor) vs 4-F-Ph σp = +0.06 (withdrawing)
Enables electronic modulation of thiazolone reactivity
Hammett constants from standard compilation; verify in-system
Medicinal Chemistry SAR Exploration Electron-Donating/Withdrawing Groups

Supplier Purity Benchmarking and Discontinuation Risk

The target compound is available from multiple vendors with documented purity specifications: ≥95% (Enamine EN300-26388), ≥97% (ChemScene CS-0243452), and 97% (Fluorochem via CymitQuimica) [1]. In contrast, the Sigma-Aldrich offering (AldrichCPR CDS012679) has been discontinued, removing one major supply channel . The 4-methyl analog (CAS 68104-03-0) is listed at ≥95% purity by multiple vendors , while the 4-fluorophenyl analog (CAS 926193-45-5) is offered at 95%+ . The target compound's availability at ≥97% purity from ChemScene provides a purity advantage of approximately 2 percentage points over the minimum 95% specification common for analogs, which may be relevant for applications requiring high starting material purity such as fragment-based drug discovery or crystallography.

Purity specification
Cross-study
Target: ≥97% (ChemScene)
Comparators: ≥95%
Higher purity option may reduce pre-use purification burden
Lot-specific purity; confirm by analytical method
Chemical Procurement Supply Chain Management Quality Assurance

Molecular Weight Positioning in Fragment-Based Library Design

With a molecular weight of 249.29 g·mol⁻¹ and 17 heavy atoms (C₁₂H₁₁NO₃S), 2-[4-(4-methylphenyl)-2-oxo-2,3-dihydro-1,3-thiazol-3-yl]acetic acid occupies a distinct position in the fragment-like chemical space between smaller dihydrothiazolone analogs and larger, more complex thiazole derivatives. Specifically, it exceeds the molecular weight of 2-(4-methyl-2-oxo-2,3-dihydro-1,3-thiazol-3-yl)acetic acid (MW 173.19, 12 heavy atoms) by 76.10 g·mol⁻¹, attributable to the phenyl ring extension, yet remains below the 300 Da threshold commonly used in fragment-based screening [1]. The 4-fluorophenyl-5-methyl analog (MW 267.27, 18 heavy atoms) is heavier by 18.0 g·mol⁻¹ due to fluorine and the additional C5-methyl group . This molecular weight positioning places the target compound in the 'upper fragment' to 'lead-like' boundary, offering a property profile that may be suitable for both fragment screening collections and early hit-to-lead optimization.

Molecular weight
Cross-study
249.29 Da
Δ+76 vs 4-Me; Δ−18 vs 4-F-Ph-5-Me
Occupies upper-fragment MW range favorable for library design
17 heavy atoms; below 300 Da fragment threshold
Fragment-Based Drug Discovery Library Design Lead-Likeness

Absence of Comparative Bioactivity Data

A systematic literature search across PubMed, SciFinder, Google Scholar, ChEMBL, PubChem, BindingDB, and major patent databases was conducted for bioactivity data on CAS 923105-85-5. No quantitative IC₅₀, EC₅₀, Kᵢ, MIC, or percentage inhibition values were identified for this specific compound in any peer-reviewed publication, patent, or authoritative assay database accessible within the permitted source scope [1][2][3]. By contrast, the broader thiazole-4-acetic acid scaffold has demonstrated potent SCD1 inhibition (compound 48, IC₅₀ values reported in Eur. J. Med. Chem. 2018) and antimicrobial activity (Shirai et al., Biocontrol Sci. 2013, MIC values for compound 5a against S. aureus and fungi). However, these data derive from structurally distinct compounds and cannot be directly extrapolated to the target compound due to differences in ring saturation, substitution position, and aryl group identity. Any claims of biological activity for CAS 923105-85-5 must therefore be based on experimental verification by the end user rather than published precedent.

Bioactivity data
Data to verify
No quantitative IC50, EC50, Ki, or MIC data identified
Procurement based on structural differentiation; biological profiling required
Literature search 2026-05-06; conduct in-house assays
Evidence Gap Analysis Procurement Due Diligence Biological Characterization

Procurement-Relevant Application Scenarios


Fragment-Based Library Expansion with Moderate-Lipophilicity Building Blocks

With a molecular weight of 249.29 Da and an experimental logP of 1.59, this compound fills a specific gap in fragment screening libraries between very small thiazolone fragments (MW < 200) and larger, lead-like thiazole derivatives (MW > 280) [1][2]. Its p-tolyl substituent provides an electron-donating aryl group amenable to further functionalization via electrophilic aromatic substitution or palladium-catalyzed cross-coupling, making it a versatile synthetic intermediate for fragment elaboration. Procurement in ≥97% purity from ChemScene supports direct use in biophysical screening (SPR, NMR, DSF) without additional purification .

Negative Control for Thiazole-4-acetic Acid SCD1 Inhibitor Series

The published thiazole-4-acetic acid SCD1 inhibitor pharmacophore (Iida et al., Eur. J. Med. Chem. 2018) requires a 2-aminothiazole or 2-amidothiazole moiety at the thiazole C2 position for potent enzyme inhibition [1]. The target compound, which instead bears a carbonyl group at C2 (thiazolone) and an N3-acetic acid attachment, represents a structurally distinct negative control for SAR studies. Its logP of 1.59 and p-tolyl group at C4 provide matched physicochemical properties to the active SCD1 inhibitor series while presenting a fundamentally different pharmacophore, making it suitable for target engagement selectivity profiling.

Solid-State and Crystallography Studies Using Verified Thermal Properties

The experimentally determined melting point of 128–130 °C confirms the crystalline nature of this compound, enabling its use in co-crystal screening, salt formation studies, and solid-state property investigations [1]. In contrast to the 4-methyl and 4,5-dimethyl analogs for which melting points are not reported in vendor documentation, this compound offers verified thermal behavior that simplifies experimental design for polymorph screening and stability studies. The hydrogen-bonding capacity of the carboxylic acid combined with the carbonyl oxygen of the thiazolone ring provides two strong acceptor/donor sites for crystal engineering applications.

Medicinal Chemistry SAR of C4-Aryl Substitution Effects on Thiazolone Reactivity

The systematic comparison of electron-donating (p-tolyl, σₚ = −0.17) versus electron-withdrawing (4-fluorophenyl, σₚ = +0.06) C4-aryl substituents on the dihydrothiazolone scaffold enables quantitative evaluation of electronic effects on carbonyl reactivity, ring stability, and derivatization efficiency [1][2]. This compound, with its electron-donating p-tolyl group, serves as the donor-aryl member of a matched pair with the 4-fluorophenyl analog (CAS 926193-45-5), allowing chemists to probe how substituent electronics influence the outcome of N-alkylation, esterification, and amidation reactions at the acetic acid moiety.

Application
Selection Property
Validation Focus
Fragment-based library expansion
Moderate lipophilicity and high purity specification
Confirm experimental logP; verify purity by HPLC/NMR
Negative control for SCD1 inhibitor SAR
Matched logP and aryl group with non-inhibitory thiazolone scaffold
Verify lack of SCD1 inhibition via enzymatic assay
Solid-state and crystallography studies
Verified melting point and crystalline nature
Confirm crystalline form by PXRD; evaluate polymorphism
SAR of C4-aryl electronic effects on reactivity
Electron-donating p-tolyl vs electron-withdrawing analogs
Comparative reactivity study with electron-withdrawing C4-aryl analog; monitor derivatization yields
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